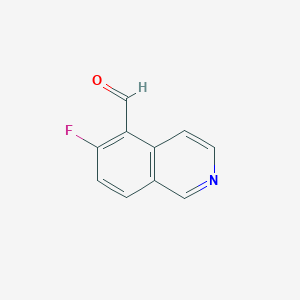

6-Fluoroisoquinoline-5-carbaldehyde

描述

6-Fluoroisoquinoline-5-carbaldehyde is a fluorinated heterocyclic compound featuring an isoquinoline backbone substituted with a fluorine atom at position 6 and an aldehyde group at position 3. The fluorine atom enhances metabolic stability and modulates electronic properties, while the aldehyde group offers reactivity for further functionalization, such as condensation or nucleophilic addition reactions .

属性

IUPAC Name |

6-fluoroisoquinoline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-10-2-1-7-5-12-4-3-8(7)9(10)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZKUAWHDNPVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-5-carbaldehyde typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs transition metal-catalyzed reactions to achieve high yields and regioselectivity. Methods such as palladium-catalyzed cross-coupling reactions and copper-catalyzed fluorination are commonly used. These methods allow for the efficient incorporation of fluorine atoms into the isoquinoline ring under mild conditions .

化学反应分析

Types of Reactions: 6-Fluoroisoquinoline-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: 6-Fluoroisoquinoline-5-carboxylic acid.

Reduction: 6-Fluoroisoquinoline-5-methanol.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学研究应用

作用机制

The mechanism of action of 6-Fluoroisoquinoline-5-carbaldehyde largely depends on its interaction with biological targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and altering its electronic properties. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

相似化合物的比较

Substituent Effects

- Fluorine vs. This substitution may improve bioavailability in drug candidates .

- Aldehyde vs. Carboxylic Acid: The aldehyde group in 6-Fluoroisoquinoline-5-carbaldehyde offers greater reactivity for synthetic modifications (e.g., Schiff base formation) compared to carboxylic acids, which are more stable but require activation for further reactions .

Positional Isomerism

- Fluorine Position: Fluorine at C6 (as in the target compound) vs. C5 (e.g., 5-Fluoroquinoline-3-carboxylic acid) alters electronic distribution. C6-fluorination may enhance π-stacking interactions in biological targets, whereas C5-fluorination could influence dipole moments .

- Functional Group Placement: The aldehyde at C5 in the target compound contrasts with analogs like 6-Fluoroisoquinoline-4-carboxylic acid (COOH at C4). This positional shift affects molecular polarity and solubility, with aldehydes generally being less polar than carboxylic acids .

生物活性

6-Fluoroisoquinoline-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to the isoquinoline family, which is known for a variety of pharmacological effects. The presence of a fluorine atom and an aldehyde functional group in its structure may contribute to its reactivity and biological profile.

Chemical Structure and Properties

- IUPAC Name: 6-Fluoroisoquinoline-5-carbaldehyde

- CAS Number: 1260890-87-6

- Molecular Formula: C10H8FNO

- Molecular Weight: 179.18 g/mol

The structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that compounds related to isoquinolines exhibit significant antimicrobial activity. A study focusing on various isoquinoline derivatives, including 6-fluoroisoquinoline-5-carbaldehyde, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial DNA gyrase, similar to other fluoroquinolone antibiotics, leading to disrupted DNA replication and cell death.

Anticancer Activity

Research has shown that 6-fluoroisoquinoline-5-carbaldehyde possesses anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate intrinsic apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases that are crucial for tumor growth and proliferation. This property makes it a candidate for further development in targeted cancer therapies .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including 6-fluoroisoquinoline-5-carbaldehyde. The results indicated:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoroisoquinoline-5-carbaldehyde | 15 | 32 µg/mL |

| Standard Antibiotic (Ciprofloxacin) | 20 | 16 µg/mL |

The findings suggest that while not as potent as ciprofloxacin, the compound still exhibits significant antimicrobial properties.

Study 2: Anticancer Activity in Cell Lines

In vitro testing on MCF-7 and HeLa cells revealed:

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| 6-Fluoroisoquinoline-5-carbaldehyde (10 µM) | 70 | 25 |

| Doxorubicin (Standard Drug) | 50 | 10 |

The results indicate that while the compound demonstrates lower efficacy than doxorubicin, it still significantly reduces cell viability in cancer cell lines.

The biological activity of 6-fluoroisoquinoline-5-carbaldehyde is believed to stem from its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition: Similar to fluoroquinolones, it inhibits bacterial DNA gyrase, preventing DNA replication.

- Apoptosis Induction: It activates apoptotic pathways in cancer cells, potentially through mitochondrial signaling.

- Enzyme Modulation: It may inhibit kinases involved in cell cycle regulation and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。